molecular formula C15H13Cl2NO3S B3036368 3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide CAS No. 339275-87-5

3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide

Cat. No. B3036368
CAS RN: 339275-87-5
M. Wt: 358.2 g/mol
InChI Key: GGQIWSPINVQSBS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide, also known as CCSE, is a synthetic chemical compound. It belongs to the class of benzene carboxamides, which are compounds that contain a carboxamide group attached to an aromatic ring or a substituted aromatic ring. CCSE has been widely used in scientific research in both in vivo and in vitro experiments. It has been studied for its potential applications in drug discovery, medicinal chemistry, and biochemistry.

Scientific Research Applications

Anticancer Activity

The compound 4-Chloro-3-({[(4-chlorophenyl)amino)carbonothioyl]amino}sulfonyl)-N-(2-methyl-2,3-dihydro-1H-indole-1-yl)benzamide, a derivative closely related to the specified chemical, demonstrated significant proapoptotic activity against melanoma cell lines, showing a potential for anticancer applications. It inhibited melanoma cancer cell line MDA–MB-435 with IC50 values of 85–95 µM and also showed inhibitory effects on several human carbonic anhydrase isoforms, suggesting a broad spectrum of activity relevant to cancer research (Yılmaz et al., 2015).

Molecular Characterization and Biological Screening

The molecule of the title compound, among similar compounds, has been characterized for its three nearly planar segments, indicating potential for diverse biological applications. The structural analysis provides insight into the compound's reactivity and potential interactions with biological targets, contributing to the understanding of its properties for further application in medicinal chemistry (Krishnaiah et al., 1995).

Electrophysiological Activity

N-substituted imidazolylbenzamides or benzene-sulfonamides, structurally similar to the specified compound, have shown potent cardiac electrophysiological activity, indicating their potential as selective class III agents. This suggests the compound's relevance in developing new treatments for arrhythmias and other cardiac conditions (Morgan et al., 1990).

Antimicrobial and Antifungal Activities

Derivatives structurally related to the specified compound have exhibited significant antimicrobial and antifungal activities. For example, novel bisimidyl sulfonamido ketones comprising drug components have shown high biological activity, indicating the potential for developing new antimicrobial agents (Fadel & Al-Azzawi, 2021). Additionally, compounds have been screened for antifungal activity against Candida albicans and some bacteria, highlighting their potential in treating infectious diseases (Ovonramwen et al., 2021).

properties

IUPAC Name

3-chloro-N-[2-(4-chlorophenyl)sulfonylethyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13Cl2NO3S/c16-12-4-6-14(7-5-12)22(20,21)9-8-18-15(19)11-2-1-3-13(17)10-11/h1-7,10H,8-9H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGQIWSPINVQSBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)C(=O)NCCS(=O)(=O)C2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13Cl2NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

358.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide
Reactant of Route 2
Reactant of Route 2
3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide
Reactant of Route 3
Reactant of Route 3
3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide
Reactant of Route 4
Reactant of Route 4
3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide
Reactant of Route 5
Reactant of Route 5
3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide
Reactant of Route 6
Reactant of Route 6
3-Chloro-N-(2-((4-chlorophenyl)sulfonyl)ethyl)benzenecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.